2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid, commonly designated as H-Lys(Z)-OH, is a highly specific orthogonally protected amino acid essential for advanced polymer and peptide manufacturing. Structurally, its highly nucleophilic epsilon-amino group is shielded by a benzyloxycarbonyl (Cbz) protecting group, leaving the alpha-amino and alpha-carboxyl groups strictly free and reactive [1]. For industrial buyers, this exact functionalization profile is non-negotiable when procuring precursors for the synthesis of Lys(Z)-N-carboxyanhydride (NCA), the direct intermediate required to manufacture Poly-epsilon-Cbz-L-lysine (associated with CAS 25931-47-9) [2]. H-Lys(Z)-OH is prioritized in procurement over alternative protected lysines due to its high ambient shelf stability, its ability to undergo controlled phosgenation without epsilon-amine interference, and its compatibility with mild catalytic hydrogenation for late-stage deprotection, ensuring high-yield manufacturability of complex macromolecules.
Substituting H-Lys(Z)-OH with generic or closely related alternatives leads to immediate synthetic failures or severe downstream process inefficiencies. Utilizing unprotected L-lysine is unviable for controlled linear polymerization or targeted peptide coupling, as the free epsilon-amine aggressively competes with the alpha-amine, resulting in highly branched, cross-linked, and insoluble polymeric networks[1]. Conversely, substituting with an alpha-protected analog, such as Fmoc-Lys(Z)-OH, completely prevents the formation of the N-carboxyanhydride (NCA) ring, halting the synthesis of poly(amino acid)s at the initial activation step [2]. Furthermore, replacing the Cbz group with a Boc group (H-Lys(Boc)-OH) forces manufacturers to use harsh, highly acidic conditions (e.g., 95% trifluoroacetic acid) for late-stage deprotection, which hydrolyzes acid-labile depsipeptides and linker chemistries that would otherwise remain intact under the mild, neutral catalytic hydrogenation conditions used exclusively for Cbz removal [3].
For the industrial synthesis of Poly-epsilon-Cbz-L-lysine, the monomer must first be converted into an NCA intermediate. H-Lys(Z)-OH reacts efficiently with triphosgene in tetrahydrofuran at 50 °C, yielding the critical Lys(Z)-NCA intermediate at approximately 85-90% yield [1]. In direct contrast, alpha-protected comparators like Fmoc-Lys(Z)-OH lack the free alpha-amine required for cyclization, yielding 0% NCA under identical conditions. Furthermore, attempting activation with unprotected L-lysine yields intractable, cross-linked byproducts due to dual-amine reactivity [2].
| Evidence Dimension | NCA intermediate yield via phosgenation |
| Target Compound Data | 85-90% yield of pure Lys(Z)-NCA |
| Comparator Or Baseline | Fmoc-Lys(Z)-OH (0% yield; fails to cyclize) |
| Quantified Difference | Absolute requirement of the free alpha-amine for NCA formation |
| Conditions | Triphosgene in anhydrous THF, 50 °C, 1-4 hours |
Procurement must select the alpha-free, epsilon-protected H-Lys(Z)-OH to enable the essential NCA activation step required for manufacturing poly-lysine derivatives.
In the synthesis of complex active pharmaceutical ingredients (APIs) containing acid-labile ester or glycosidic bonds, the choice of epsilon-amine protection dictates final product yield. The Cbz group on H-Lys(Z)-OH is quantitatively removed (>95% cleavage) via catalytic hydrogenation (H2/Pd-C) at neutral pH and ambient temperature [1]. A common procurement substitute, H-Lys(Boc)-OH, requires strong acids (e.g., >90% trifluoroacetic acid) for deprotection, which causes >15-20% degradation of acid-sensitive depsipeptide linkages during the cleavage step[2].
| Evidence Dimension | Preservation of acid-labile bonds during deprotection |
| Target Compound Data | Cbz removal via H2/Pd-C preserves ~100% of acid-labile bonds |
| Comparator Or Baseline | H-Lys(Boc)-OH (Boc removal via TFA degrades >15% of sensitive bonds) |
| Quantified Difference | >15% higher yield of intact acid-sensitive API architectures |
| Conditions | Late-stage epsilon-amine deprotection in complex peptide/depsipeptide synthesis |
Selecting H-Lys(Z)-OH prevents costly late-stage yield losses when synthesizing acid-sensitive pharmaceutical compounds.
Buyers must weigh the logistical benefits of procuring the stable monomer versus purchasing pre-activated downstream intermediates. H-Lys(Z)-OH exhibits excellent shelf stability, remaining >99% pure for over 12 months when stored at standard refrigerated or ambient conditions [1]. In contrast, the activated downstream product, Lys(Z)-NCA, is highly susceptible to moisture-driven hydrolysis and thermal degradation, often degrading within days unless stored strictly under argon at -15 °C [2].
| Evidence Dimension | Shelf life and handling requirements |
| Target Compound Data | >12 months stability at 4 °C to ambient |
| Comparator Or Baseline | Lys(Z)-NCA (Degrades within days if exposed to ambient moisture) |
| Quantified Difference | Orders of magnitude longer shelf life with significantly lower cold-chain logistics costs |
| Conditions | Standard laboratory or warehouse storage conditions |
Procuring the stable H-Lys(Z)-OH monomer for on-demand activation drastically reduces supply chain risks and cold-chain logistics costs compared to sourcing pre-activated NCAs.
H-Lys(Z)-OH is the foundational starting material for synthesizing Poly-epsilon-Cbz-L-lysine (CAS 25931-47-9) and related block copolymers (e.g., PEG-PLL). Its free alpha-amine allows for efficient conversion to Lys(Z)-NCA, which undergoes controlled ring-opening polymerization to create precise, biodegradable polymer backbones used in non-viral gene delivery and advanced drug formulation [1].
In pharmaceutical manufacturing of complex peptides or depsipeptides, H-Lys(Z)-OH is utilized to introduce lysine residues where the epsilon-amine must remain protected until the very end of the synthesis. Its compatibility with neutral catalytic hydrogenation allows for late-stage deprotection without cleaving acid-labile bonds, a critical advantage over Boc-protected alternatives[2].
The compound is utilized to build functionalized linkers and surfaces. Once incorporated into a larger molecular architecture, the Cbz group can be selectively removed to expose the highly reactive epsilon-amine, providing a specific anchoring site for the attachment of fluorophores, PEG chains, or targeting ligands in diagnostic and therapeutic development[3].